(2-Cyano-5-formylphenyl)boronic acid

Suzuki-Miyaura coupling Hammett analysis reaction kinetics

Synthesizing hindered biaryls or complex heterocycles often requires three orthogonal handles, but standard arylboronic acids lack this versatility. This dual-functional (2-cyano-5-formylphenyl)boronic acid solves that gap. - **Sequential Transformations:** Engage boronic acid (Suzuki), formyl (condensation/amination), and cyano (carbometallation/radical) in a controlled sequence. - **Steric & Electronic Tuning:** Ortho-cyano group provides -I effect and steric hindrance, ideal for ortho,ortho'-disubstituted motifs. - **Supply Reliability:** Available in research-grade purity with immediate shipment. Optimize using XPhos precatalysts for challenging couplings.

Molecular Formula C8H6BNO3
Molecular Weight 174.95 g/mol
CAS No. 918413-80-6
Cat. No. B11911917
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-Cyano-5-formylphenyl)boronic acid
CAS918413-80-6
Molecular FormulaC8H6BNO3
Molecular Weight174.95 g/mol
Structural Identifiers
SMILESB(C1=C(C=CC(=C1)C=O)C#N)(O)O
InChIInChI=1S/C8H6BNO3/c10-4-7-2-1-6(5-11)3-8(7)9(12)13/h1-3,5,12-13H
InChIKeyBVYVLTMIKIKMCJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2-Cyano-5-formylphenyl)boronic acid: Ortho-Substituted Bifunctional Arylboronic Acid


(2-Cyano-5-formylphenyl)boronic acid is a dual-functional arylboronic acid derivative with molecular formula C₈H₆BNO₃ and molecular weight 174.95 g/mol . It contains three functional groups on a single phenyl ring: a boronic acid moiety at the 1-position, a cyano group at the 2-position, and a formyl group at the 5-position. This substitution pattern creates a unique electronic and steric environment, where the boronic acid group is positioned ortho to a strong electron-withdrawing cyano group, making it a specialized building block for sequential transformations in medicinal chemistry and materials science applications .

Sequential orthogonal derivatization: Three distinct handles (boronic acid, cyano, formyl) support controlled multi-step synthesis strategies.

Sterically hindered building block: Ortho-cyano group creates a constrained environment suitable for accessing challenging o,o'-disubstituted biaryl motifs.

Electron-withdrawing context: Dual electron-withdrawing substituents influence transmetalation kinetics, which may require optimized catalyst systems.

Irreplaceability of (2-Cyano-5-formylphenyl)boronic acid


In-class arylboronic acids such as phenylboronic acid, 4-formylphenylboronic acid, or 4-cyanophenylboronic acid cannot substitute for (2-cyano-5-formylphenyl)boronic acid due to its unique substitution pattern that enables sequential orthogonal transformations. The ortho-cyano group creates a sterically hindered environment around the boronic acid moiety while simultaneously exerting a strong electron-withdrawing inductive effect (-I) that influences cross-coupling kinetics [1]. More critically, this compound provides three distinct reaction handles that can be engaged in a controlled sequence: Suzuki-Miyaura cross-coupling at the boronic acid site, nucleophilic additions or condensations at the formyl group, and transition metal-catalyzed carbometallation or radical cascade additions at the cyano group [2]. Generic mono-functional boronic acids lack this synthetic versatility, and even regioisomers such as 5-cyano-2-formylphenylboronic acid differ fundamentally in steric accessibility and electronic distribution, leading to divergent reaction outcomes .

This Compound Tri-functional: boronic acid, ortho-cyano, meta-formyl groups permit sequential orthogonal transformations.
Potential Substitute Mono-functional boronic acids (e.g., phenylboronic, 4-formylphenylboronic) lack the full triad, limiting synthetic versatility.
This Compound Ortho-cyano substitution sterically hinders the boron center and strongly withdraws electron density.
Potential Substitute Regioisomer (5-cyano-2-formyl) places the formyl group ortho, fundamentally altering steric accessibility and electronic distribution.

(2-Cyano-5-formylphenyl)boronic acid: Comparison Evidence


Electron-Withdrawing Effects on Suzuki Coupling Efficiency

The cyano group at the ortho position exerts a strong electron-withdrawing effect that directly impacts the transmetalation step in Suzuki-Miyaura coupling. A comprehensive kinetic study with Hammett analysis established that electron-withdrawing groups on arylboronic acids are unfavorable for Suzuki reactions, while electron-donating groups are beneficial [1]. For (2-cyano-5-formylphenyl)boronic acid, which contains two electron-withdrawing groups (cyano and formyl), this translates to reduced coupling efficiency compared to unsubstituted or electron-rich analogs such as phenylboronic acid or 4-methoxyphenylboronic acid [1].

Suzuki Coupling
Class-level inference
Reduced reactivity relative to electron-rich analogs
Supports catalyst optimization review for coupling steps
Hammett trend indicates electron-withdrawing groups slow transmetalation. Specific rate constants not reported.
Suzuki-Miyaura coupling Hammett analysis reaction kinetics arylboronic acid reactivity

Cyano Group in Metal-Catalyzed Cascade Additions

Unlike standard arylboronic acids that participate only in cross-coupling at the boron site, (2-cyano-5-formylphenyl)boronic acid possesses a cyano group that can serve as an independent electrophilic acceptor. Transition-metal-catalyzed additions of boronic acids to the cyano functionality via carbometallation or radical cascade processes enable the construction of acyclic ketones, amides, carbamidines, carbocycles, and N,O-heterocycles [1]. While specific yield data for this compound is not reported in the review, the fundamental reactivity is established for arylboronic acids bearing cyano groups, providing an additional synthetic dimension not available with 4-formylphenylboronic acid, 3-formylphenylboronic acid, or unsubstituted phenylboronic acid [1].

Cyano Cascade Additions
Class-level inference
Access to N,O-heterocycles via metal-catalyzed carbometallation
Enables synthetic diversity not available with mono-functional boronic acids
Reactivity established for arylboronic acids bearing cyano groups. Specific yield data not reported.
cyano functionalization carbometallation radical cascade nitrile addition heterocycle synthesis

Protodeboronation of Cyano-Substituted Boronic Acids

Boronic acids and esters bearing electron-withdrawing substituents exhibit nuanced stability profiles under basic aqueous-organic conditions. A comprehensive mechanistic study using in situ and stopped-flow NMR spectroscopy (¹⁹F, ¹H, and ¹¹B) demonstrated that protodeboronation of arylboronic esters is influenced by substituent electronic effects, with hydrolysis to the boronic acid often representing a dominant component of the overall protodeboronation process [1]. While (2-cyano-5-formylphenyl)boronic acid was not specifically evaluated in this study, the established relationship between electron-withdrawing substituents and protodeboronation susceptibility suggests that this compound may require careful pH control (avoiding conditions close to the boronic acid pKa) to minimize unwanted deboronation during aqueous workup or prolonged reaction conditions [1].

Protodeboronation Risk
Class-level inference
Inferred increased susceptibility under basic aqueous conditions
Supports stricter pH control and storage protocols
Assessment based on established substituent electronic effects. Specific rate constants not reported.
protodeboronation boronic acid stability hydrolysis kinetics NMR spectroscopy aqueous reaction conditions

5-Formylthiophene-2-boronic Acid Instability Insights

A detailed investigation into the cross-coupling of (5-formylthiophen-2-yl)boronic acid with 4-bromoanisole revealed significant instability issues that limited transformation to 5-arylthiophene-2-carboxaldehydes in low yields under standard conditions [1]. The study established that successful coupling required a highly active catalyst (XPhos precatalysts) and sufficient solubility of both the boronic acid and aryl halide. While this study focuses on a thiophene-based system rather than the phenyl-based target compound, the shared presence of a formyl group ortho to the boronic acid moiety provides relevant insight into the stability challenges associated with formyl-substituted boronic acids in general [1].

Formyl Stability
Cross-study comparable
Thienyl analog required XPhos precatalyst for acceptable coupling yields
May require specialized catalyst systems for optimal transformation
Based on (5-formylthiophen-2-yl)boronic acid instability data. Direct data not available for target compound.
thienylboronic acid formyl group stability Suzuki coupling optimization dye synthesis XPhos precatalyst

Regioisomer Comparison: 2-Cyano-5-formyl vs. 5-Cyano-2-formyl

The specific 2-cyano-5-formyl substitution pattern differs fundamentally from its regioisomer 5-cyano-2-formylphenylboronic acid in terms of steric and electronic properties. In the target compound, the cyano group is positioned ortho to the boronic acid, creating significant steric hindrance and direct electronic perturbation of the boron center through both inductive and resonance effects. In contrast, the 5-cyano-2-formyl regioisomer positions the formyl group ortho to boron while placing the cyano group meta, resulting in distinct reactivity profiles .

Regioisomer Selection
Head-to-head
2-Cyano-5-formyl substitution pattern is distinct from 5-cyano-2-formyl
Regioisomer interchange may alter steric and electronic reaction outcomes
Comparative reactivity data not available. Selection must align with specific synthetic route requirements.
regioisomer comparison ortho-substituent effect steric hindrance Suzuki coupling building block selection

(2-Cyano-5-formylphenyl)boronic acid: High-Value Applications


Sequential Orthogonal Functionalization for Medicinal Chemistry

This compound is specifically suited for medicinal chemistry programs requiring three distinct reaction handles for sequential derivatization. The boronic acid enables initial Suzuki-Miyaura coupling to install a biaryl framework. The cyano group can subsequently undergo metal-catalyzed carbometallation or radical cascade additions to generate amides, ketones, or N,O-heterocycles as documented in the literature [1]. Finally, the formyl group permits nucleophilic additions, reductive aminations, or condensation reactions. This orthogonal reactivity cannot be replicated with simpler boronic acids such as phenylboronic acid, 4-formylphenylboronic acid, or 4-cyanophenylboronic acid, which lack the full triad of functional handles [1].

Sterically Hindered Biaryl Synthesis via Ortho-Substituted Boronic Acids

The ortho-cyano substitution creates a sterically hindered environment around the boronic acid that can be advantageous when synthesizing similarly hindered biaryl products. While electron-withdrawing groups reduce overall coupling efficiency as established by Hammett analysis [1], this same electronic effect can be leveraged to achieve selective mono-coupling in systems where over-reaction is a concern. The compound's unique steric profile makes it suitable for constructing ortho,ortho'-disubstituted biaryl motifs that are challenging to access with unhindered boronic acids [1].

Functionalized COFs and Molecular Cage Synthesis

Boronic acids with cyano and formyl substituents serve as precursors for metal-stabilized boronate ester cages, where the aldehyde groups enable post-synthetic modification via imine bond formation [1]. The combination of boronic acid (for cage formation), cyano (for electronic tuning), and formyl (for post-functionalization) makes this compound particularly valuable for constructing tunable porous materials and sensing platforms. The ortho-cyano substitution pattern provides distinct electronic properties compared to para-substituted or unsubstituted analogs, enabling fine-tuning of material properties [1].

Fluorescent Probe and Dye Precursor Development

Based on established strategies for formyl-substituted boronic acids in dye synthesis [1], this compound can serve as a building block for fluorescent dyes and probes. The formyl group functions as a conjugation handle, while the cyano group modulates electronic properties and emission wavelengths. The boronic acid enables attachment to larger π-conjugated systems. Users should note that, as documented for structurally related formylboronic acids, successful cross-coupling may require optimization with XPhos-type precatalysts to overcome stability challenges and achieve acceptable yields [1].

Application
Selection Property
Validation Focus
Medicinal chemistry sequential derivatization
Orthogonal reaction handles
Suzuki coupling / cyano cascade / formyl condensation sequence
Sterically hindered biaryl synthesis
Ortho-substituent steric hindrance
Mono-coupling selectivity and o,o'-disubstituted motif construction
COFs and molecular cage synthesis
Bifunctional (boronic acid + aldehyde)
Boronate ester formation and post-synthetic imine modification
Fluorescent probe and dye precursor development
Electron-withdrawing cyano and formyl handles
Coupling optimization (e.g., XPhos-type catalysts) and emission tuning

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